Benzylmethylcarbonat

Übersicht

Beschreibung

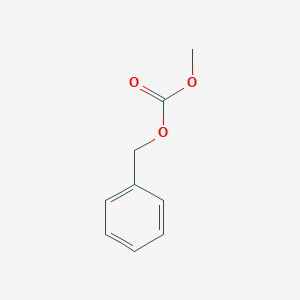

Benzyl methyl carbonate (BMC) is an organic compound with the molecular formula C7H10O3. It is a colorless, liquid, with a sweet, fruity odor and a boiling point of 176°C. BMC is soluble in water and alcohols, but insoluble in ether and benzene. It is widely used in organic synthesis and is employed as a solvent and reagent in the pharmaceutical and fine chemical industries. BMC is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the production of polymers, and the production of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Benzylmethylcarbonat wird in der organischen Synthese verwendet, insbesondere bei der Methylierung von Benzylalkoholen. Dieser Prozess beinhaltet die Verwendung von Dimethylcarbonat als Reagenz und kann durch bestimmte Katalysatoren oder kontinuierliche Strömungsprozesse für eine effiziente Produktion verbessert werden .

Katalyse

Die Forschung hat die Verwendung von Katalysatoren, wie z.B. synthetisierter Materialien, untersucht, um die Benzylierungsreaktion mit this compound zu erleichtern. Diese Katalysatoren können die Wirksamkeit des Syntheseprozesses verbessern .

Elektrosynthese

this compound findet Anwendungen in der Elektrosynthese, wo es in Verbindung mit Cu-Nanopartikelmaterialien verwendet wird, um eine hohe elektrochemische Aktivität zu zeigen. Dieser Prozess beinhaltet die Synthese von this compound aus Benzylalkohol und CO2 .

Kinetische Studien

Studien zu den Reaktionen von Dimethylcarbonat und seinen Derivaten, einschließlich this compound, liefern Einblicke in ihre kinetische Stabilität und Reaktionswege. Diese Forschung ist entscheidend für das Verständnis und die Verbesserung der Reaktionsbedingungen für verschiedene Anwendungen .

Zukünftige Richtungen

Benzyl Methyl Carbonate and similar organic carbonates have potential applications in green chemistry. For instance, they can be produced from CO2 and their mild hydrogenation can provide alternative approaches to the indirect hydrogenation of CO2 to methanol . This represents a promising direction for future research and development.

Wirkmechanismus

Target of Action

Benzyl Methyl Carbonate (BMC) is a chemical compound that primarily targets organic molecules in various chemical reactions . It is often used in the synthesis of other compounds, where it interacts with its targets to induce changes in their molecular structure .

Mode of Action

The mode of action of BMC involves its interaction with its targets, leading to changes in their molecular structure. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, BMC interacts with the catalyst (such as Cu nanoparticles) to facilitate the reaction . In another example, BMC is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

BMC affects various biochemical pathways, particularly those involved in the synthesis of other compounds. For instance, in the synthesis of non-symmetric benzyl carbonate derivatives, BMC is used as a reagent in conjunction with an organocatalyst for the selective methoxycarbonylation of diversely substituted benzylic alcohols . In another example, BMC is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in the formation of carbon–carbon bonds .

Pharmacokinetics

Its properties can be inferred from its chemical structure and its interactions in various chemical reactions .

Result of Action

The result of BMC’s action is the formation of new compounds through various chemical reactions. For instance, in the electrosynthesis of BMC from benzyl alcohol and carbon dioxide, the result is the formation of BMC . In the Suzuki–Miyaura cross-coupling reaction, the result is the formation of new carbon–carbon bonds .

Action Environment

The action of BMC is influenced by various environmental factors, including the presence of catalysts, the concentration of reactants, and the reaction conditions such as temperature and pressure . These factors can influence the efficacy and stability of BMC in various chemical reactions.

Biochemische Analyse

Biochemical Properties

Benzyl Methyl Carbonate participates in several biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it is involved in the methoxycarbonylation of diversely substituted benzylic alcohols

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Eigenschaften

IUPAC Name |

benzyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928021 | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13326-10-8 | |

| Record name | Carbonic acid, methyl phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes benzyl methyl carbonate a useful reagent in palladium-catalyzed reactions?

A1: Benzyl methyl carbonate serves as an effective benzylation reagent in the presence of palladium catalysts. Research indicates that palladium complexes, particularly those with bisphosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene), can cleave the benzylic C-O bond in BMC. [, ] This cleavage facilitates the transfer of the benzyl group to various nucleophiles, enabling reactions like benzylation of malonates, amines, and phenols. [] The choice of ligand significantly influences the reaction outcome, with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) proving superior for reactions involving amines and phenols. []

Q2: Can you provide an example of benzyl methyl carbonate's application in synthesizing complex molecules?

A2: Certainly. [] describes a method for the regioselective C3-benzylation of indoles using benzyl methyl carbonate. This reaction is valuable because it provides access to a diverse range of 3-benzylindolenine products, which are important structural motifs in many biologically active compounds. The reaction proceeds under mild conditions and exhibits broad substrate scope, highlighting the utility of BMC in complex molecule synthesis.

Q3: Beyond its role as a benzylating agent, are there other applications for benzyl methyl carbonate?

A4: Research highlights the potential of BMC in electrocatalysis. [] explored its use in the electrocatalytic synthesis of benzyl methyl carbonate from benzyl alcohol and carbon dioxide. By embedding copper nanoparticles within an ordered mesoporous carbon material, researchers created a catalyst (Cu/OMC-X) capable of efficiently facilitating this reaction. This finding suggests a potential avenue for utilizing BMC in CO2 fixation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)